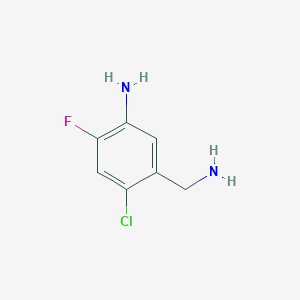
5-(Aminomethyl)-4-chloro-2-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-4-chloro-2-fluoroaniline is an organic compound that features a unique combination of functional groups, including an amine, a chloro, and a fluoro substituent on an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4-chloro-2-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-chloro-2-fluoroaniline, followed by reduction to introduce the aminomethyl group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the nitro group is reduced to an amine using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. This method is favored for its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-4-chloro-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced further to modify the functional groups.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups in place of the chloro or fluoro substituents.
Applications De Recherche Scientifique
5-(Aminomethyl)-4-chloro-2-fluoroaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules that interact with specific biological targets.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-4-chloro-2-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-fluoroaniline: Lacks the aminomethyl group, making it less versatile in certain synthetic applications.
5-(Aminomethyl)-2-fluoroaniline: Similar structure but without the chloro substituent, which can affect its reactivity and applications.
5-(Aminomethyl)-4-chloroaniline: Lacks the fluoro group, which can influence its chemical properties and reactivity.
Uniqueness
5-(Aminomethyl)-4-chloro-2-fluoroaniline is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various synthetic and industrial processes.
Propriétés
Formule moléculaire |
C7H8ClFN2 |
|---|---|
Poids moléculaire |
174.60 g/mol |
Nom IUPAC |
5-(aminomethyl)-4-chloro-2-fluoroaniline |
InChI |
InChI=1S/C7H8ClFN2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,3,10-11H2 |
Clé InChI |
UPONDVNMFHHHRV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1N)F)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


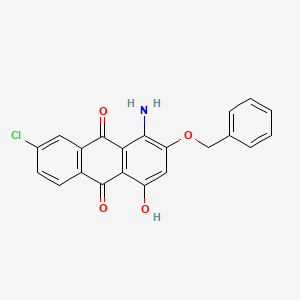
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)
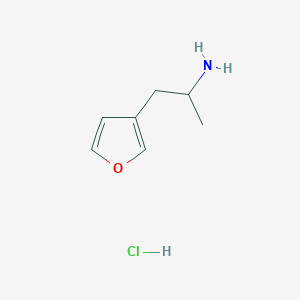
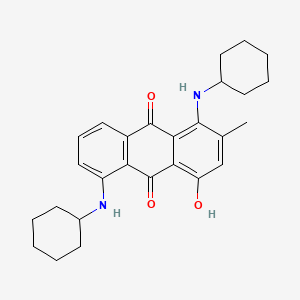
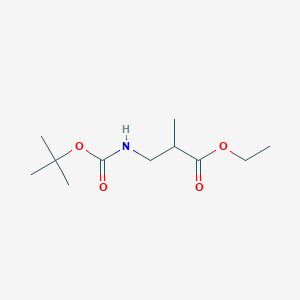
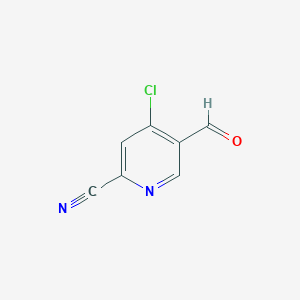
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)

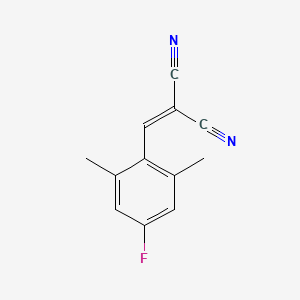
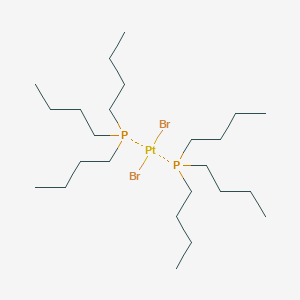

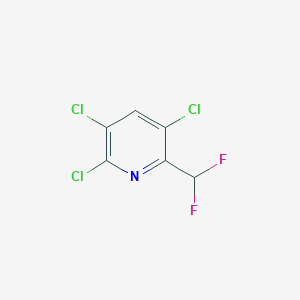
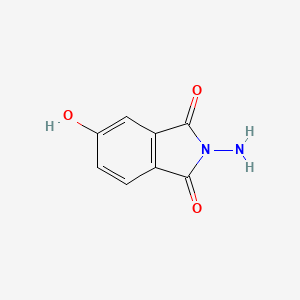
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(9H-fluoren-2-yl)propyl]-](/img/structure/B13140152.png)
